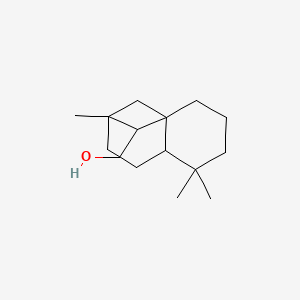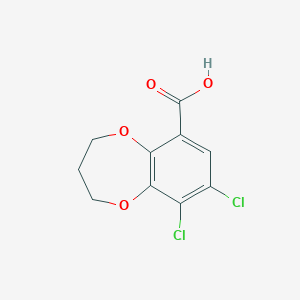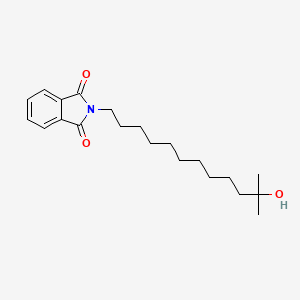
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is a chemical compound characterized by its complex structure, which includes multiple ring systems and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol typically involves multi-step organic reactions. The process often starts with the formation of the core ring structures, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the ring structures or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a more saturated hydrocarbon.
科学的研究の応用
Chemistry
In chemistry, (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific molecular structures on biological systems. Its interactions with enzymes and other proteins can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance and functionality of these products.
作用機序
The mechanism of action of (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ring structures play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
類似化合物との比較
Similar Compounds
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)methanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)ethanol
- (2,5,5-Trimethyloctahydro-1H-2,8a-methanonaphthalen-1-yl)propanol
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of atoms and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
674781-74-9 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
(5,5,9-trimethyl-10-tricyclo[7.1.1.01,6]undecanyl)methanol |
InChI |
InChI=1S/C15H26O/c1-13(2)6-4-7-15-10-14(3,12(15)9-16)8-5-11(13)15/h11-12,16H,4-10H2,1-3H3 |
InChIキー |
VFDYIGJKANGMCZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC23C1CCC(C2)(C3CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)


![2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)](/img/structure/B12532646.png)
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)



![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12532706.png)
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
